Cas no 2138541-65-6 (2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid)

2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid is a cyclohexyl-based carboxylic acid derivative featuring an amino functional group and an isopropyl substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural complexity, which allows for potential applications in drug development and chiral synthesis. The presence of both amino and carboxyl groups provides versatility for further functionalization, making it a valuable intermediate in the preparation of bioactive molecules. Its stereochemistry may also contribute to selective interactions in biological systems. The compound is typically handled under controlled conditions to preserve its stability and reactivity.
2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid structure
2138541-65-6 structure
Product Name:2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid
CAS No:2138541-65-6
MF:C11H21NO2
MW:199.28994345665
CID:6427980
PubChem ID:165790248
Update Time:2025-08-02

2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2138541-65-6
    • EN300-1154458
    • 2-[2-amino-5-(propan-2-yl)cyclohexyl]acetic acid
    • 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid
    • Inchi: 1S/C11H21NO2/c1-7(2)8-3-4-10(12)9(5-8)6-11(13)14/h7-10H,3-6,12H2,1-2H3,(H,13,14)
    • InChI Key: FFLCLTWYELNHED-UHFFFAOYSA-N
    • SMILES: OC(CC1C(CCC(C(C)C)C1)N)=O

Computed Properties

  • Exact Mass: 199.157228913g/mol
  • Monoisotopic Mass: 199.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 63.3Ų

2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid Pricemore >>

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Additional information on 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid

2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid (CAS No. 2138541-65-6): A Comprehensive Overview

The compound 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid (CAS No. 2138541-65-6) is a significant organic molecule with diverse applications in the fields of chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines an amino group, an isopropyl substituent, and a cyclohexane ring with an acetic acid moiety. The cyclohexane ring serves as a rigid framework, while the amino group and isopropyl substituent contribute to the molecule's functional diversity.

Recent studies have highlighted the potential of 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid in drug discovery and development. Researchers have explored its role as a precursor for bioactive compounds, particularly in the synthesis of peptide-based drugs and antibiotics. The compound's ability to form stable amide bonds makes it an ideal candidate for constructing complex molecular architectures. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent antibacterial activity against multidrug-resistant pathogens.

In addition to its pharmacological applications, CAS No. 2138541-65-6 has shown promise in the field of polymer chemistry. Its ability to act as a monomer for synthesizing novel polyamides has been extensively investigated. A research team from the University of California reported that polymers derived from this compound exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance materials in aerospace and automotive industries.

The synthesis of 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. The key steps include the formation of the cyclohexane ring via Diels-Alder reaction, followed by functionalization with an amino group and an isopropyl substituent. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly valuable for chiral drug development.

From an environmental perspective, the green chemistry aspects of this compound are gaining attention. Researchers are exploring sustainable methods for its synthesis, including the use of biocatalysts and renewable feedstocks. A study published in *Green Chemistry* demonstrated that enzymatic catalysis can significantly reduce the environmental footprint of this compound's production process.

In conclusion, CAS No. 2138541-65-6, or 2-[2-Amino-5-(propan-2-yl)cyclohexyl]acetic acid, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a key molecule in both academic and industrial settings. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.

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